3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is a complex organic compound that features a combination of chromene, piperidine, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate involves multiple steps, starting with the preparation of the chromene derivative. The chromene derivative, 7-methoxy-2-oxochromene-3-carbonyl azide, can be synthesized through a series of reactions involving methoxylation and azidation . The piperidine derivative is then introduced through a coupling reaction, followed by the addition of the cyano and dimethylamino groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety would yield quinones, while reduction of the cyano group would yield primary amines.
Scientific Research Applications
3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and proteins, potentially inhibiting their activity. The cyano and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-oxochromene-3-carbonyl azide: Shares the chromene core but lacks the piperidine and cyano groups.
7-Methoxy-2-oxochromene-3-carboxylic acid: Similar chromene structure but with a carboxylic acid group instead of the azide.
Uniqueness
3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C32H34N4O7 |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
3-[[1-(7-methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C32H34N4O7/c1-35(2)25-8-5-21(6-9-25)17-24(20-33)31(39)42-16-4-13-34-29(37)22-11-14-36(15-12-22)30(38)27-18-23-7-10-26(41-3)19-28(23)43-32(27)40/h5-10,17-19,22H,4,11-16H2,1-3H3,(H,34,37) |
InChI Key |
QDKDBMCYKUCRRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCCNC(=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.